![molecular formula C12H8O B14757053 Naphtho[2,3-c]furan CAS No. 268-51-9](/img/structure/B14757053.png)
Naphtho[2,3-c]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-c]furan is a heterocyclic aromatic compound that consists of a naphthalene ring fused to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphtho[2,3-c]furan can be synthesized through several methods. One common approach involves the generation of this compound from 3-(hydroxymethyl)-2-naphthaldehyde, which is then trapped in Diels–Alder reactions with maleic anhydride . Another method involves the gold(I)-catalyzed construction of this compound-1(3-H)-ones from propargylic ynoates . This reaction tolerates a range of substituents and exhibits moderate to good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of catalytic processes, such as gold(I)-catalyzed reactions, suggests potential scalability for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,3-c]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-4,9-diones.
Reduction: Reduction reactions can modify the furan ring, leading to partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: This compound-4,9-diones.
Reduction: Partially hydrogenated naphtho[2,3-c]furans.
Substitution: Various substituted naphtho[2,3-c]furans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-c]furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting biogenic amines.
Medicine: Explored for its potential antibacterial and anticancer properties.
Industry: Utilized in the development of materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism by which naphtho[2,3-c]furan exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Vergleich Mit ähnlichen Verbindungen
Naphtho[2,3-c]furan can be compared with other similar compounds, such as:
Naphtho[1,2-c]furan: Another isomer with a different fusion pattern of the naphthalene and furan rings.
Dibenzo[b,d]furan: A related compound with two benzene rings fused to a furan ring.
Naphtho[2,3-b]furan: Similar in structure but with a different position of the furan ring fusion.
Uniqueness
This compound is unique due to its specific fusion pattern, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable for applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
268-51-9 |
|---|---|
Molekularformel |
C12H8O |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
benzo[f][2]benzofuran |
InChI |
InChI=1S/C12H8O/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-8H |
InChI-Schlüssel |
JAEQZGPBXPNVKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=COC=C3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)
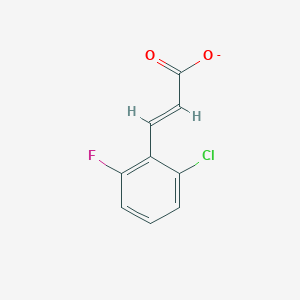
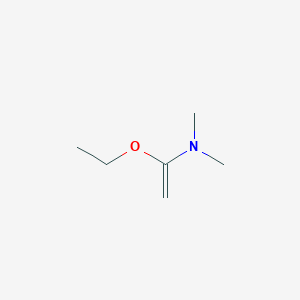
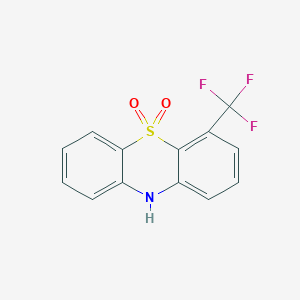
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)
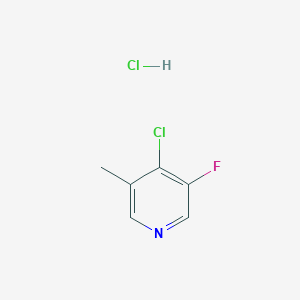

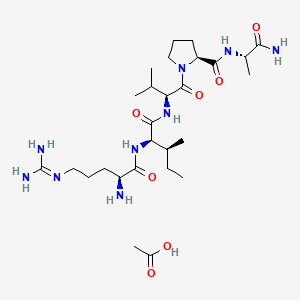
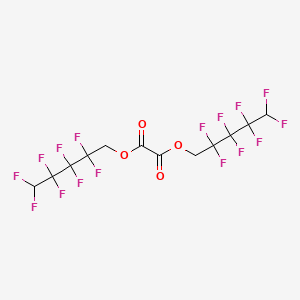
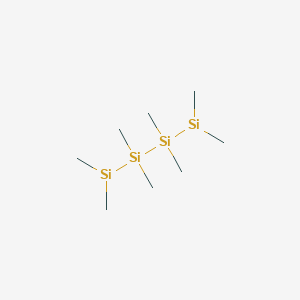

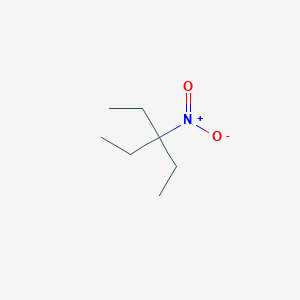
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)
